molecular formula C35H36O4 B14479432 Di(p-cumylphenyl) glutarate CAS No. 68443-33-4

Di(p-cumylphenyl) glutarate

Cat. No.: B14479432
CAS No.: 68443-33-4
M. Wt: 520.7 g/mol
InChI Key: ZZWYQFFAXIHVRM-UHFFFAOYSA-N
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Description

Glutaric acid (glutarate), a C5 dicarboxylic acid, is a critical metabolite and industrial building block. It plays roles in cellular metabolism, such as modulating CD8+ T cell differentiation by regulating pyruvate dehydrogenase activity via glutarylation . Industrially, glutarate is a precursor for polymers like nylon-4,5 and nylon-5,5, plasticizers, and polyesters . Traditional chemical synthesis involves cyclohexanone oxidation or butyrolactone ring-opening, but bio-based production using engineered microbes like Corynebacterium glutamicum and Pseudomonas putida has gained traction due to sustainability concerns . Esters of glutaric acid, such as diethyl glutarate (DEG), enhance cellular uptake and efficacy in biological systems .

Properties

CAS No.

68443-33-4

Molecular Formula

C35H36O4

Molecular Weight

520.7 g/mol

IUPAC Name

bis[4-(2-phenylpropan-2-yl)phenyl] pentanedioate

InChI

InChI=1S/C35H36O4/c1-34(2,26-12-7-5-8-13-26)28-18-22-30(23-19-28)38-32(36)16-11-17-33(37)39-31-24-20-29(21-25-31)35(3,4)27-14-9-6-10-15-27/h5-10,12-15,18-25H,11,16-17H2,1-4H3

InChI Key

ZZWYQFFAXIHVRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(p-cumylphenyl) glutarate typically involves the esterification of glutaric acid with p-cumylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can also enhance the reactivity and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Di(p-cumylphenyl) glutarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Glutaric acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Di(p-cumylphenyl) glutarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Di(p-cumylphenyl) glutarate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the phenyl rings, which enhance the reactivity of the ester groups. The compound can interact with various molecular targets, including enzymes and receptors, through these reactions .

Comparison with Similar Compounds

Comparison with Similar Glutarate Derivatives

Structural and Functional Diversity

Glutarate derivatives vary by ester groups, influencing solubility, bioavailability, and applications. Key compounds include:

Compound Ester Groups Key Applications Production Method Performance Data
Diethyl glutarate (DEG) Diethyl Immunomodulation (T cell differentiation) Chemical synthesis 500 µM increases intracellular glutarate 2x
Didecyl glutarate Didecyl Plasticizers, lubricants, industrial markets Chemical synthesis Market data available (regional pricing, suppliers)
1,5-Dibenzyl glutarate Dibenzyl Polymer intermediates, chemical synthesis Chemical synthesis Molecular weight: 312.4 g/mol; CAS 56977-08-3
Dimethyl glutarate Dimethyl Biomarker in olfactory studies Presumed chemical synthesis Identified in urinary metabolite profiling
4-HO-DiPT glutarate Hemi-ester Prodrug for clinical applications Synthetic chemistry Patent-reported prodrug form
Monomethyl glutarate Monomethyl Organotin complexes, biological activity Chemical synthesis Studied for antimicrobial properties

Industrial and Market Relevance

  • Didecyl glutarate dominates industrial markets for plasticizers, with regional pricing and supplier networks detailed in market reports .
  • Glutarate-based nylons : Nylon-5,5 (from glutarate and cadaverine) and nylon-4,5 (from glutarate and putrescine) highlight glutarate’s role in sustainable polymer production .

Key Research Findings

  • Metabolic Engineering: Modular pathway optimization in E. coli and C. glutamicum addresses intermediate accumulation (e.g., 5-aminovalerate), boosting glutarate yields .
  • Market Dynamics : Didecyl glutarate’s regional market analysis reflects demand in Asia-Pacific and Europe for industrial applications .

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